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Compound of Interest

Compound Name: p80-coilin
CAS No.: 136882-81-0
Cat. No.: B1178142

Get Quote

. J

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) to help researchers, scientists, and drug development professionals increase
the yield of purified p80-coilin protein.

Troubleshooting Guides
Problem 1: Low or No Expression of p80-Coilin

Possible Causes and Solutions
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Possible Cause

Recommended Solution

Expected Improvement

Suboptimal Codon Usage

Synthesize a gene optimized
for your expression host (e.qg.,
E. coli, insect cells,

mammalian cells).[1]

2 to 10-fold increase in

expression.

Inefficient Promoter

Subclone the p80-coilin gene
into a vector with a stronger,
inducible promoter (e.g., T7
promoter in E. coli, CMV

promoter in mammalian cells).

[2]

Variable, can significantly

boost expression.

Plasmid Integrity Issues

Verify the plasmid sequence
and ensure the p80-coilin open
reading frame is correct and in-

frame with any tags.

Ensures expression of the

correct protein.

Toxicity of p80-Caoilin

Use a tightly regulated
expression system to minimize
basal expression before
induction.[2] Lower the
induction temperature and/or

inducer concentration.

Prevents cell death and allows

for protein accumulation.

Problem 2: p80-Coilin is Expressed but Insoluble

(Inclusion Bodies)

Possible Causes and Solutions
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Possible Cause

Recommended Solution

Expected Improvement

Improper Protein Folding

Lower the expression
temperature (e.g., 16-20°C)
and express for a longer
duration (16-20 hours).[3]

Can significantly increase the

soluble fraction.

Lack of Solubility-Enhancing
Tag

Fuse a highly soluble protein
tag, such as Maltose Binding
Protein (MBP) or SUMO, to the

N-terminus of p80-coailin.[3]

Often dramatically improves

solubility.

Inappropriate Lysis Buffer

Screen different lysis buffer

conditions, varying pH, salt

concentration, and additives
like glycerol or non-ionic

detergents.

Can improve the recovery of

soluble protein.

Formation of Disulfide Bonds

If applicable, add reducing
agents like DTT or [3-
mercaptoethanol to the lysis

and purification buffers.[4]

Prevents aggregation due to

incorrect disulfide bonds.

Co-expression with

Chaperones

Co-transform and co-express
with chaperone plasmids (e.g.,
GroEL/ES, DnakK/J) to assist in
proper folding.[3]

Can increase the yield of
correctly folded, soluble

protein.

Problem 3: Low Yield After Purification

Possible Causes and Solutions
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Possible Cause

Recommended Solution

Expected Improvement

Inefficient Cell Lysis

Optimize the lysis method
(e.g., sonication, high-pressure
homogenization) to ensure

complete cell disruption.[5]

Maximizes the release of total

protein.

Protein Degradation

Add a protease inhibitor
cocktail to the lysis buffer and
keep the sample cold at all

times.[5]

Prevents loss of protein due to

proteolysis.

Poor Binding to Affinity Resin

Ensure the affinity tag is
accessible and not sterically
hindered.[5] Optimize binding
buffer conditions (pH, salt
concentration). For His-tags,
ensure no chelating agents are

present.[4]

Improves capture of the target

protein.

Suboptimal Elution Conditions

Perform a gradient elution to
determine the optimal
concentration of the eluting
agent (e.g., imidazole for His-
tags).[5] Ensure the elution

buffer pH is appropriate.

Maximizes recovery of bound

protein.

Protein Precipitation During

Purification

Maintain protein solubility by
including additives like
glycerol, non-ionic detergents,
or specific salts in the

purification buffers.[4][6]

Prevents loss of protein due to

aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for p80-coilin?

Al: The optimal expression system can depend on the downstream application.
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e E. coli: Generally provides the highest yield at the lowest cost, making it ideal for large-scale
production of p80-coilin for structural studies or antibody generation. However, as a human
nuclear protein, it may be prone to insolubility.[2]

o Baculovirus-Infected Insect Cells: A good alternative if E. coli expression results in insoluble
protein, as insect cells can perform some post-translational modifications and have a more
complex folding machinery.

o Mammalian Cells (e.g., HEK293, CHO): This system is preferred if the native post-
translational modifications of p80-coilin are critical for its function in your experiments,
though yields are typically lower than in microbial systems.[1]

Q2: Should I use a fusion tag for p80-coilin purification?

A2: Yes, using a fusion tag is highly recommended. A 6x-His tag is a common choice for
efficient affinity purification using immobilized metal affinity chromatography (IMAC).[3] For
potentially insoluble proteins like p80-coilin, a solubility-enhancing tag like Maltose Binding
Protein (MBP) can be very effective.[3] The tag can often be removed by a specific protease
(e.g., TEV, PreScission) after purification if required.

Q3: My p80-coilin protein is in inclusion bodies. What is the best way to purify it?
A3: Purifying from inclusion bodies requires denaturation and refolding.

e Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8M urea
or 6M guanidine hydrochloride.[4]

 Purification: Purify the denatured protein using affinity chromatography (e.g., IMAC for a His-
tag) under denaturing conditions.

» Refolding: Refold the purified protein by gradually removing the denaturant, often through
dialysis or rapid dilution into a refolding buffer. This step may require extensive optimization
of buffer conditions (pH, additives, temperature).

Q4: How can | confirm the identity and purity of my purified p80-coilin?

A4: You should use a combination of methods:
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o SDS-PAGE: To assess the purity and apparent molecular weight of the protein.

o Western Blotting: To confirm the identity of the protein using an anti-coilin antibody or an
antibody against the fusion tag.[7][8]

e Mass Spectrometry: For definitive identification of the protein.

Experimental Protocols
Protocol 1: Expression of His-MBP-p80-Coilin in E. coli

o Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the
expression plasmid containing the His-MBP-p80-coilin construct.

o Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a
single colony and grow overnight at 37°C with shaking.

o Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow
at 37°C until the OD600 reaches 0.6-0.8.

e Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final
concentration of 0.1-0.5 mM.

o Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

o Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell
pellet can be stored at -80°C.

Protocol 2: Purification of Soluble His-MBP-p80-Coilin

e Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitor cocktail). Lyse the
cells by sonication or high-pressure homogenization on ice.

 Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

o Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.
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e Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCI pH
8.0, 300 mM NacCl, 20-40 mM imidazole, 10% glycerol).

» Elution: Elute the protein with Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250-500
mM imidazole, 10% glycerol). Collect fractions.

e Analysis: Analyze the eluted fractions by SDS-PAGE to identify those containing pure p80-
coilin.

o Further Purification (Optional): If necessary, pool the pure fractions and perform size-
exclusion chromatography for higher purity and to buffer exchange the protein into a suitable
storage buffer.

Visualizations

Click to download full resolution via product page

Caption: Workflow for expression and purification of tagged p80-coilin.
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Caption: A logical troubleshooting guide for increasing p80-coilin yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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